molecular formula C6H2ClF5N2 B2777875 3-Chloro-6-(perfluoroethyl)pyridazine CAS No. 1206524-29-9

3-Chloro-6-(perfluoroethyl)pyridazine

Cat. No.: B2777875
CAS No.: 1206524-29-9
M. Wt: 232.54
InChI Key: XRRFQVMMNMMJJY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(perfluoroethyl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with perfluoroethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(perfluoroethyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding aminopyridazine derivative.

Scientific Research Applications

3-Chloro-6-(perfluoroethyl)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(perfluoroethyl)pyridazine involves its interaction with specific molecular targets. The perfluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The chlorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-(perfluoroethyl)pyridazine is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical and physical properties. This makes it more lipophilic and potentially more reactive in certain chemical and biological contexts compared to its analogs.

Properties

IUPAC Name

3-chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF5N2/c7-4-2-1-3(13-14-4)5(8,9)6(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRFQVMMNMMJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(C(F)(F)F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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